2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at positions 2 and 4, and a 1-methyl-1H-pyrazol-3-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- 2,4-DICHLORO-N-[(Z)-2-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-1-(HYDRAZINOCARBONYL)ETHENYL]BENZAMIDE
Uniqueness
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the 1-methyl-1H-pyrazol-3-yl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
956264-15-6 |
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Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2,4-dichloro-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-5-4-10(15-16)14-11(17)8-3-2-7(12)6-9(8)13/h2-6H,1H3,(H,14,15,17) |
InChI Key |
DHIYFBKOBPPKQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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